molecular formula C26H28N2O5 B3739501 N-(4-benzamidophenyl)-3,4,5-triethoxybenzamide

N-(4-benzamidophenyl)-3,4,5-triethoxybenzamide

Cat. No.: B3739501
M. Wt: 448.5 g/mol
InChI Key: NCAFXYTYRFZNAV-UHFFFAOYSA-N
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Description

N-(4-benzamidophenyl)-3,4,5-triethoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-benzamidophenyl)-3,4,5-triethoxybenzamide typically involves the reaction of 4-aminobenzamide with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include optimization of reaction conditions to minimize by-products and improve the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-benzamidophenyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-benzamidophenyl)-3,4,5-triethoxybenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising candidate for further drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of N-(4-benzamidophenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, its inhibition of carbonic anhydrase enzymes can result in reduced tumor growth and metastasis .

Comparison with Similar Compounds

Uniqueness: N-(4-benzamidophenyl)-3,4,5-triethoxybenzamide is unique due to its specific combination of benzamide and triethoxybenzene moieties, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

N-(4-benzamidophenyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-4-31-22-16-19(17-23(32-5-2)24(22)33-6-3)26(30)28-21-14-12-20(13-15-21)27-25(29)18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAFXYTYRFZNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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